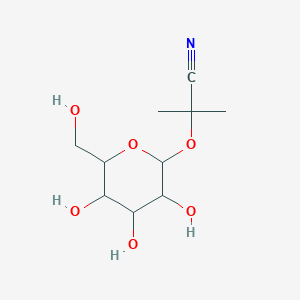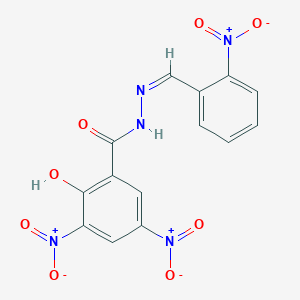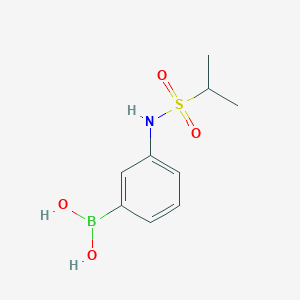![molecular formula C9H14ClN3O5 B13405615 2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benserazide hydrochloride involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride in a solvent such as dimethyl formamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP). The reaction mixture is then hydrogenated to obtain benserazide hydrochloride .
Industrial Production Methods: Industrial production of benserazide hydrochloride typically follows the same synthetic route but on a larger scale. The process involves the use of large quantities of solvents and reagents, followed by crystallization and purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benserazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Hydrogenation is a key step in its synthesis, where the intermediate is reduced to form the final product.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the fully hydrogenated product .
Applications De Recherche Scientifique
Benserazide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on enzyme activity and metabolic pathways.
Industry: It is used in the pharmaceutical industry for the production of anti-Parkinsonian drugs.
Mécanisme D'action
Benserazide hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa available to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism helps to alleviate the symptoms of Parkinson’s disease by replenishing the depleted dopamine levels in the central nervous system .
Comparaison Avec Des Composés Similaires
Carbidopa: Another aromatic-L-amino-acid decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Uniqueness: Benserazide hydrochloride is unique in its specific use for Parkinson’s disease treatment in combination with levodopa. Unlike carbidopa, benserazide does not cross the blood-brain barrier, which makes it particularly effective in minimizing peripheral side effects while enhancing central dopaminergic activity .
Propriétés
Formule moléculaire |
C9H14ClN3O5 |
|---|---|
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-8(16)9(17)12-11-3-4-1-2-5(13)7(15)6(4)14;/h1-2,8,11,13-16H,3,10H2,(H,12,17);1H |
Clé InChI |
VPFKNCFDLRVFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CNNC(=O)C(N)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
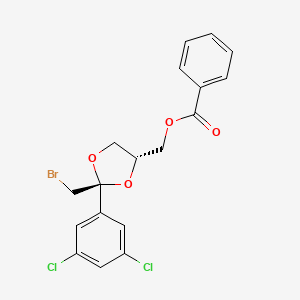



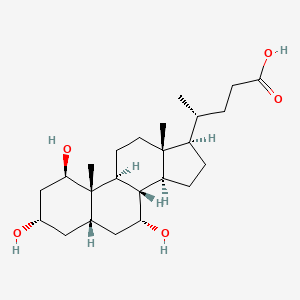
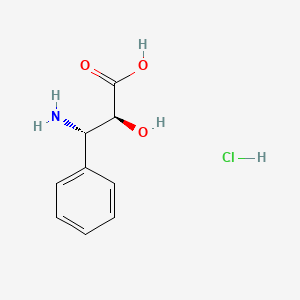
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
